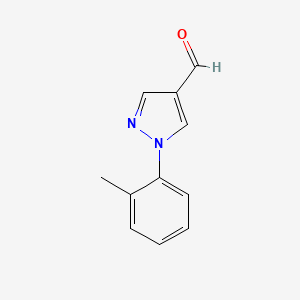

1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-4-2-3-5-11(9)13-7-10(8-14)6-12-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVZBODPCRDKQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402047 | |

| Record name | 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75815-74-6 | |

| Record name | 1-(2-Methylphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75815-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde basic properties

An In-depth Technical Guide to 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

Introduction

This compound is a versatile heterocyclic aromatic aldehyde. Characterized by a pyrazole ring substituted with a 2-methylphenyl group at the N1 position and a formyl (carbaldehyde) group at the C4 position, this compound serves as a crucial building block in synthetic organic chemistry. Its unique structural features, particularly the reactive aldehyde group and the stable pyrazole core, make it a valuable intermediate for the synthesis of a wide range of more complex molecules.[1] This guide provides a detailed overview of its fundamental properties, synthesis, and key applications, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic protocols.

Table 1: Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| CAS Number | 75815-74-6 | [1] |

| MDL Number | MFCD03780730 | [1] |

| PubChem ID | 4335623 | [1] |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | White needles | [1] |

| Melting Point | 64-70 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Reactivity and Synthesis

The chemical behavior of this compound is dominated by the reactivity of the aldehyde functional group and the aromatic pyrazole ring. The aldehyde group allows for a variety of chemical transformations, such as oxidation, reduction, and condensation reactions, making it a key handle for molecular elaboration.[1]

General Synthesis: The Vilsmeier-Haack Reaction

A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[2][3][4] This reaction introduces a formyl group onto an activated aromatic ring, such as a substituted pyrazole, using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][4]

The following protocol is a generalized procedure based on methodologies reported for the synthesis of various substituted pyrazole-4-carbaldehydes.[2][5][4]

-

Preparation of Vilsmeier Reagent: Phosphorus oxychloride (e.g., 4 equivalents) is added dropwise to dry N,N-dimethylformamide (DMF) (e.g., 4 equivalents) under an inert atmosphere (e.g., Argon) at a reduced temperature, typically between -10 °C and 0 °C.[2][4] The mixture is stirred at this temperature until a viscous, white Vilsmeier reagent is formed.[2]

-

Formylation Reaction: The corresponding hydrazone or substituted pyrazole precursor (1 equivalent) is dissolved in dry DMF and added dropwise to the pre-formed Vilsmeier reagent at room temperature.[2]

-

Heating: The reaction temperature is then raised and maintained, for example, at 60-70 °C, for several hours (e.g., 4 to 24 hours) to drive the reaction to completion.[2][4] The progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[4]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and then quenched by pouring it into ice water.[2][4] The solution is neutralized by basification, for instance, with sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to precipitate the crude product.[2][4]

-

Purification: The solid product is collected by filtration, washed with cold water, and dried.[5][4] Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or DMF, to yield the final pyrazole-4-carbaldehyde.[4][6]

Spectroscopic Characterization

The structure of pyrazole-4-carbaldehydes is typically confirmed using a combination of spectroscopic techniques. While specific spectra for this compound are not detailed in the provided search results, the expected characteristic signals can be inferred from data on analogous compounds.[2][7]

-

¹H NMR: The proton nuclear magnetic resonance spectrum would be expected to show a characteristic singlet for the aldehyde proton (-CHO) at a downfield chemical shift, typically around δ 9.8-10.1 ppm.[2][8] Signals corresponding to the protons on the pyrazole and the methylphenyl rings would appear in the aromatic region (approx. δ 7.0-8.2 ppm), with a singlet for the pyrazole C5-H.[2] A singlet for the methyl group (-CH₃) would be observed in the upfield region (approx. δ 2.2-2.6 ppm).[7][8]

-

¹³C NMR: The carbon spectrum would display a characteristic signal for the aldehyde carbonyl carbon at approximately δ 183 ppm.[2] Other signals would correspond to the carbons of the pyrazole and phenyl rings.[2]

-

FT-IR: The infrared spectrum would feature a strong, characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically found around 1660-1670 cm⁻¹.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion.[2]

Applications in Research and Development

This compound is a key intermediate with diverse applications in several fields of chemical science.[1] Its utility stems from its ability to be converted into a wide array of more complex, biologically active molecules.

// Core Compound Node Core [label="1-(2-Methylphenyl)-1H-\npyrazole-4-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124", shape=box, style="filled,rounded"];

// Application Area Nodes Pharma [label="Pharmaceuticals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Agro [label="Agrochemicals", fillcolor="#34A853", fontcolor="#FFFFFF"]; Material [label="Material Science", fillcolor="#FBBC05", fontcolor="#202124"]; Analytical [label="Analytical Chemistry", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Sub-application Nodes Neuro [label="Neurological Disorder Agents", fillcolor="#FFFFFF", fontcolor="#202124"]; AntiInflam [label="Anti-inflammatory Agents", fillcolor="#FFFFFF", fontcolor="#202124"]; AntiCancer [label="Anti-cancer Agents", fillcolor="#FFFFFF", fontcolor="#202124"]; Herbicides [label="Herbicides", fillcolor="#FFFFFF", fontcolor="#202124"]; Fungicides [label="Fungicides", fillcolor="#FFFFFF", fontcolor="#202124"]; Polymers [label="Polymer Formulations", fillcolor="#FFFFFF", fontcolor="#202124"]; Reagents [label="Metal Ion Detection", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges from Core to Main Areas Core -> Pharma; Core -> Agro; Core -> Material; Core -> Analytical;

// Nodes Start [label="Hydrazone / Substituted Pyrazole Precursor", fillcolor="#F1F3F4", fontcolor="#202124", shape=box, style="filled,rounded"]; Reagent [label="Vilsmeier Reagent\n(POCl₃ + DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Vilsmeier-Haack Reaction\n(Formylation at 60-70°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench [label="Quenching\n(Ice Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neutralize [label="Neutralization & Precipitation\n(e.g., NaHCO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Filtration & Washing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purification\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\nPyrazole-4-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124", shape=box, style="filled,rounded"];

// Workflow Edges Start -> Reaction; Reagent -> Reaction; Reaction -> Quench; Quench -> Neutralize; Neutralize -> Filter; Filter -> Purify; Purify -> Product; } Figure 1: Key application areas for pyrazole-4-carbaldehyde derivatives.

-

Pharmaceutical Synthesis: This compound is a valuable intermediate in the synthesis of various pharmaceutical agents.[1] Pyrazole derivatives are known to exhibit a wide range of biological activities, and this scaffold is particularly useful for developing novel compounds targeting neurological disorders, as well as those with potential anti-inflammatory and anti-cancer properties.[1]

-

Agrochemicals: It is employed in the development of modern agrochemicals.[1] The resulting pyrazole derivatives can act as potent herbicides and fungicides, contributing to crop protection and improved agricultural yields.[1]

-

Material Science: The compound can be incorporated into polymer formulations.[1] This integration can enhance the thermal stability and mechanical properties of materials, making it valuable in the production of advanced and durable polymers.[1]

-

Analytical Chemistry: In certain contexts, derivatives of this aldehyde can serve as reagents in analytical methods, such as for the detection of specific metal ions, which is relevant for environmental monitoring and quality control processes.[1]

Conclusion

This compound is a compound of significant interest to the scientific and industrial communities. Its well-defined physical and chemical properties, combined with its versatile reactivity, make it an indispensable building block in organic synthesis. The robust Vilsmeier-Haack reaction provides a reliable route for its preparation, opening the door to a vast chemical space of derivatives. Its established role as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials underscores its importance and ensures its continued relevance in chemical research and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. jpsionline.com [jpsionline.com]

- 6. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde (CAS 75815-74-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a key intermediate in the synthesis of a variety of functionalized molecules. Its pyrazole core is a well-established pharmacophore, suggesting its utility in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and an exploration of its potential applications in drug discovery, particularly in the realms of anti-inflammatory and anticancer research. While specific biological data for this compound is limited in publicly available literature, this guide draws upon data from closely related analogs to inform on its potential mechanisms of action and biological activities.

Chemical and Physical Properties

This compound is a solid, typically appearing as white needles, with a molecular weight of 186.2 g/mol . Its chemical structure features a pyrazole ring substituted with a 2-methylphenyl (o-tolyl) group at the N1 position and a formyl (aldehyde) group at the C4 position. This aldehyde functionality is a key handle for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 75815-74-6 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.2 g/mol | [1] |

| Appearance | White needles | [1] |

| Melting Point | 64-70 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Table 2: Predicted Spectral Data for this compound

| Analysis | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.0-10.2 (s, 1H, CHO), 8.1-8.3 (s, 1H, pyrazole-H), 7.8-8.0 (s, 1H, pyrazole-H), 7.2-7.5 (m, 4H, Ar-H), 2.1-2.3 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 185-187 (CHO), 150-152 (pyrazole-C), 140-142 (pyrazole-C), 136-138 (Ar-C), 131-133 (Ar-C), 130-132 (Ar-C), 128-130 (Ar-C), 126-128 (Ar-C), 118-120 (pyrazole-C), 17-19 (CH₃) |

| IR (KBr) | ν (cm⁻¹): ~3100 (C-H, aromatic), ~2850, ~2750 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1600, ~1490 (C=C, aromatic), ~1550 (C=N, pyrazole) |

| Mass Spectrometry (EI) | m/z (%): 186 (M⁺), 185 (M⁺-H), 157 (M⁺-CHO), 91 (C₇H₇⁺) |

Note: The spectral data in Table 2 is predicted based on the analysis of structurally similar pyrazole-4-carbaldehyde derivatives found in the literature.[2][3] Experimental verification is required.

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of 1-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[2][4] This reaction involves the formylation of an electron-rich substrate, in this case, a hydrazone precursor, using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-step process, starting from a suitable ketone and 2-methylphenylhydrazine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for analogous compounds.[2][4]

Step 1: Synthesis of the Hydrazone Precursor

-

In a round-bottom flask, dissolve the starting ketone (e.g., acetophenone, 1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add 2-methylphenylhydrazine (1.0 - 1.2 eq) to the solution.

-

If using ethanol as a solvent, add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The hydrazone product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

The crude hydrazone can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Vilsmeier-Haack Reaction

-

In a separate, dry, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF, 5-10 volumes) under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0°C for 30 minutes.

-

Dissolve the hydrazone from Step 1 (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-90°C for 4-8 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture) or by recrystallization from a suitable solvent.

Potential Applications in Drug Development

The pyrazole scaffold is a prominent feature in many approved drugs and clinical candidates, valued for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The aldehyde group at the 4-position of the pyrazole ring in this compound makes it an excellent starting point for the synthesis of a diverse library of compounds through reactions such as reductive amination, Wittig reactions, and condensations to form Schiff bases or chalcones.

Anti-inflammatory Applications

Numerous pyrazole derivatives have been reported to exhibit potent anti-inflammatory activity, most notably through the inhibition of cyclooxygenase (COX) enzymes.[5][6] Celecoxib, a selective COX-2 inhibitor, is a well-known example of a pyrazole-containing anti-inflammatory drug. The structural features of this compound make it a candidate for derivatization into novel anti-inflammatory agents.

Caption: Potential mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Protocol for In Vitro COX-2 Inhibition Assay:

A common method to assess the COX-2 inhibitory potential is a cell-free enzyme assay.

-

Reagents and Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a detection system (e.g., a colorimetric or fluorescent probe to measure prostaglandin production), test compound (dissolved in DMSO), and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Procedure: a. The COX-2 enzyme is pre-incubated with various concentrations of the test compound or control in a suitable buffer for a defined period (e.g., 15 minutes at room temperature). b. The enzymatic reaction is initiated by the addition of arachidonic acid. c. The reaction is allowed to proceed for a specific time (e.g., 10 minutes at 37°C). d. The reaction is terminated, and the amount of prostaglandin produced is quantified using the chosen detection method.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control (DMSO). The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anticancer Applications

The pyrazole motif is also found in numerous compounds with demonstrated anticancer activity.[7][8] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are often dysregulated in cancer. For instance, some pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) or receptor tyrosine kinases.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. sciencescholar.us [sciencescholar.us]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide on the Molecular Structure of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde. This compound, a substituted pyrazole carbaldehyde, is a versatile intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical identity, physicochemical properties, and synthetic methodologies. Due to the limited availability of published experimental spectroscopic and crystallographic data, this guide also outlines the standard synthetic route and provides a logical framework for its structural characterization.

Introduction

This compound, also known as 1-(o-tolyl)-1H-pyrazole-4-carbaldehyde, belongs to the pyrazole class of heterocyclic compounds. The pyrazole scaffold is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. The presence of a carbaldehyde group at the 4-position of the pyrazole ring makes this molecule a valuable synthon for further chemical modifications, allowing for the construction of more complex molecular architectures. The 2-methylphenyl substituent at the 1-position influences the molecule's steric and electronic properties, which can, in turn, affect its reactivity and biological interactions.

This guide aims to provide a detailed account of the molecular structure of this compound, serving as a foundational resource for researchers engaged in the design and synthesis of novel pyrazole-based compounds.

Molecular Structure and Chemical Identity

The molecular structure of this compound consists of a central 1H-pyrazole ring, substituted at the 1-position with a 2-methylphenyl (o-tolyl) group and at the 4-position with a carbaldehyde group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 1-(o-tolyl)-1H-pyrazole-4-carbaldehyde |

| CAS Number | 75815-74-6[1] |

| Molecular Formula | C₁₁H₁₀N₂O[1] |

| Molecular Weight | 186.21 g/mol [2] |

| Canonical SMILES | CC1=CC=CC=C1N2C=C(C=N2)C=O[2] |

| InChI | InChI=1S/C11H10N2O/c1-9-4-2-3-5-11(9)13-7-10(8-14)6-12-13/h2-8H,1H3[2] |

| InChIKey | WHVZBODPCRDKQK-UHFFFAOYSA-N[2] |

Physicochemical Properties

Limited experimental data is available in the public domain regarding the detailed physicochemical properties of this compound. The information available from chemical suppliers is summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White needles | [1] |

| Melting Point | 64-70 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis

The primary synthetic route to this compound is the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.

General Experimental Protocol: Vilsmeier-Haack Reaction

The synthesis of this compound typically involves the reaction of 1-(2-methylphenyl)-1H-pyrazole with a Vilsmeier reagent, which is prepared in situ from a suitable amide (commonly N,N-dimethylformamide, DMF) and a chlorinating agent (such as phosphorus oxychloride, POCl₃).

A general procedure would involve the following steps:

-

The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to an ice-cooled solution of N,N-dimethylformamide.

-

1-(2-methylphenyl)-1H-pyrazole is then added to the freshly prepared Vilsmeier reagent.

-

The reaction mixture is heated to facilitate the formylation reaction.

-

Upon completion, the reaction is quenched by pouring it into ice-water, followed by neutralization with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the product.

-

The crude product is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent.

Caption: Synthetic workflow for this compound.

Spectroscopic and Crystallographic Data

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A singlet for the aldehydic proton (CHO) in the downfield region (δ 9-10 ppm).- Signals for the pyrazole ring protons.- A multiplet for the aromatic protons of the 2-methylphenyl group.- A singlet for the methyl group (CH₃) protons. |

| ¹³C NMR | - A signal for the carbonyl carbon (CHO) in the downfield region (δ > 180 ppm).- Signals for the pyrazole ring carbons.- Signals for the aromatic carbons of the 2-methylphenyl group.- A signal for the methyl carbon (CH₃). |

| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde group around 1670-1700 cm⁻¹.- C-H stretching vibrations for the aromatic and methyl groups.- C=C and C=N stretching vibrations characteristic of the pyrazole and phenyl rings. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 186.21. |

Applications in Research and Development

This compound serves as a crucial building block in several areas of chemical research:

-

Pharmaceutical Synthesis: It is an important intermediate in the development of novel pharmaceutical agents. The pyrazole nucleus is a common feature in drugs with a wide range of activities. The aldehyde functional group allows for the synthesis of various derivatives such as Schiff bases, hydrazones, and oximes, which can be screened for biological activity.[1]

-

Agrochemicals: This compound is utilized in the synthesis of new agrochemicals, including herbicides and fungicides.[1]

-

Materials Science: It can be incorporated into polymer structures to enhance their thermal and mechanical properties.[1]

Caption: Key application areas of the title compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a synthetic intermediate. While its basic chemical and physical properties are documented by commercial suppliers, a comprehensive public repository of its detailed spectroscopic and crystallographic data is currently lacking. This guide provides a summary of the available information and outlines the standard synthetic methodology. Further experimental investigation is necessary to fully elucidate the structural and electronic properties of this molecule, which will undoubtedly facilitate its broader application in drug discovery and materials science.

References

Spectroscopic and Synthesis Profile of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The subject compound, with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol , is a solid with a melting point in the range of 64-70 °C.[5]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde. These predictions are derived from spectral data of analogous compounds reported in the literature.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.9 - 10.1 | Singlet | 1H | Aldehyde (-CHO) |

| ~8.2 - 8.5 | Singlet | 1H | Pyrazole H-5 |

| ~7.8 - 8.0 | Singlet | 1H | Pyrazole H-3 |

| ~7.2 - 7.5 | Multiplet | 4H | Aromatic (2-methylphenyl) |

| ~2.2 - 2.5 | Singlet | 3H | Methyl (-CH₃) |

Predicted based on typical chemical shifts for pyrazole carbaldehydes and substituted benzenes.[2]

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~185 - 195 | Aldehyde Carbonyl (C=O) |

| ~140 - 145 | Pyrazole C-5 |

| ~135 - 140 | Pyrazole C-3 |

| ~130 - 138 | Aromatic C (quaternary) |

| ~125 - 132 | Aromatic CH |

| ~115 - 120 | Pyrazole C-4 |

| ~17 - 20 | Methyl (-CH₃) |

Predicted based on typical chemical shifts for pyrazole carbaldehydes.[2]

Table 3: Predicted IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3150 | Medium | C-H stretch (aromatic and pyrazole) |

| ~2900 - 2950 | Medium | C-H stretch (methyl) |

| ~2800 - 2850 & ~2700 - 2750 | Medium | C-H stretch (aldehyde) |

| ~1670 - 1700 | Strong | C=O stretch (aldehyde) |

| ~1500 - 1600 | Medium-Strong | C=C and C=N stretch (aromatic and pyrazole) |

Predicted based on characteristic infrared absorption frequencies for aromatic aldehydes and pyrazole derivatives.[2]

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~186 | [M]⁺ (Molecular Ion) |

| ~185 | [M-H]⁺ |

| ~157 | [M-CHO]⁺ |

| ~91 | [C₇H₇]⁺ (Tropylium ion) |

Predicted based on the molecular weight of the compound and common fragmentation patterns of aromatic aldehydes.

Experimental Protocols

The synthesis of 1-aryl-1H-pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[2][3][4] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.

General Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

-

1-(2-Methylphenyl)-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Appropriate solvent for recrystallization (e.g., ethanol, hexane/ethyl acetate mixture)

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cooled in an ice bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with constant stirring. The reaction is typically exothermic and should be controlled by the rate of addition.

-

Formylation Reaction: To the prepared Vilsmeier reagent, a solution of 1-(2-methylphenyl)-1H-pyrazole in DMF is added dropwise at a low temperature (typically 0-5 °C).

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60-80 °C) for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is then cooled and carefully poured onto crushed ice. The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is neutral or slightly basic.

-

Isolation of the Product: The resulting precipitate is collected by filtration, washed with water, and dried. If no precipitate forms, the aqueous layer is extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield pure this compound.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

An In-Depth Technical Guide to the Starting Materials for 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies employed in the preparation of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde. This pyrazole derivative is a valuable building block in medicinal chemistry and materials science. The synthesis predominantly proceeds through a two-step pathway: the initial formation of the pyrazole ring to yield 1-(o-tolyl)-1H-pyrazole, followed by a formylation reaction at the 4-position of the pyrazole nucleus.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction on a pre-synthesized 1-(o-tolyl)-1H-pyrazole precursor. This precursor is commonly synthesized via the condensation of a substituted hydrazine with a 1,3-dicarbonyl equivalent.

Caption: Overall synthetic workflow for this compound.

Core Starting Materials and Key Intermediates

The primary starting materials required for this synthesis are commercially available and are listed in the table below.

| Compound Name | Role | Supplier Examples |

| o-tolylhydrazine hydrochloride | Starting Material | Sigma-Aldrich, TCI, Alfa Aesar |

| 1,1,3,3-tetraethoxypropane | Starting Material | Sigma-Aldrich, Acros Organics |

| Phosphorus oxychloride (POCl₃) | Reagent | Sigma-Aldrich, Merck |

| N,N-Dimethylformamide (DMF) | Reagent/Solvent | Fisher Scientific, VWR |

Experimental Protocols

Step 1: Synthesis of 1-(o-tolyl)-1H-pyrazole

This procedure outlines the synthesis of the pyrazole precursor through the condensation of o-tolylhydrazine hydrochloride and 1,1,3,3-tetraethoxypropane, which serves as a synthetic equivalent of malondialdehyde.

Reaction Scheme:

Caption: Synthesis of 1-(o-tolyl)-1H-pyrazole.

Methodology:

-

Reaction Setup: A solution of o-tolylhydrazine hydrochloride (1.0 equivalent) is prepared in a mixture of ethanol and water.

-

Addition of Reagent: 1,1,3,3-tetraethoxypropane (1.1 to 1.5 equivalents) is added to the hydrazine solution.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-90 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-(o-tolyl)-1H-pyrazole as a liquid.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 75-85% |

| Purity | >95% (by GC-MS) |

| Boiling Point | 110-120 °C at 1 mmHg |

Step 2: Vilsmeier-Haack Formylation of 1-(o-tolyl)-1H-pyrazole

This step involves the introduction of a formyl group at the C4 position of the pyrazole ring using the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride and N,N-dimethylformamide.

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of 1-(o-tolyl)-1H-pyrazole.

Methodology:

-

Preparation of Vilsmeier Reagent: Phosphorus oxychloride (1.5 to 3.0 equivalents) is added dropwise to ice-cold, anhydrous N,N-dimethylformamide (used as both reagent and solvent) under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Addition of Substrate: A solution of 1-(o-tolyl)-1H-pyrazole (1.0 equivalent) in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Conditions: The reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C for 2-6 hours. Reaction progress is monitored by TLC.

-

Work-up and Purification: After completion, the reaction mixture is cooled and carefully poured onto crushed ice. The solution is then neutralized with an aqueous solution of a base, such as sodium hydroxide or sodium bicarbonate, until a precipitate is formed. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Quantitative Data for Analogous Formylations of 1-Arylpyrazoles:

| Substrate | Reagent Ratio (Substrate:POCl₃:DMF) | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Phenyl-1H-pyrazole | 1 : 2 : solvent | 100 | 2 | 85 | [Generic Literature Data] |

| 1-(4-Chlorophenyl)-1H-pyrazole | 1 : 1.5 : solvent | 80 | 4 | 78 | [Generic Literature Data] |

| 1-(4-Methoxyphenyl)-1H-pyrazole | 1 : 1.5 : solvent | 80 | 3 | 90 | [Generic Literature Data] |

This guide provides a foundational understanding of the synthesis of this compound. Researchers should optimize the described conditions for their specific laboratory settings and scale of operation. Standard laboratory safety precautions should be strictly followed when handling all chemicals, particularly phosphorus oxychloride, which is corrosive and reacts violently with water.

The Aldehyde Group in Pyrazole-4-carbaldehydes: A Hub of Reactivity for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole ring is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and synthetic versatility. When functionalized with a carbaldehyde group at the 4-position, the resulting pyrazole-4-carbaldehydes become powerful intermediates, unlocking a diverse array of chemical transformations. The aldehyde moiety, influenced by the electron-withdrawing nature of the pyrazole ring, exhibits a rich and varied reactivity profile. This guide provides a comprehensive overview of the chemical behavior of the aldehyde group in pyrazole-4-carbaldehydes, detailing key reactions, experimental protocols, and their implications in modern research.

Electronic Influence of the Pyrazole Ring on Aldehyde Reactivity

The pyrazole nucleus significantly modulates the reactivity of the 4-formyl group. The two nitrogen atoms in the pyrazole ring act as electron-withdrawing groups, which decreases the electron density on the ring carbons. This electronic pull extends to the C4-aldehyde group, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to simple aromatic aldehydes. This enhanced reactivity is a key feature that is exploited in a multitude of synthetic applications.

Key Reactions of the Aldehyde Group

The aldehyde functionality of pyrazole-4-carbaldehydes participates in a wide range of chemical reactions, including nucleophilic additions, condensations, oxidations, and reductions. These reactions provide access to a vast chemical space of pyrazole derivatives with diverse functionalities and potential biological activities.

Condensation Reactions

Condensation reactions are among the most utilized transformations of pyrazole-4-carbaldehydes, leading to the formation of new carbon-carbon bonds and the synthesis of complex molecular architectures.

The Knoevenagel condensation involves the reaction of the pyrazole-4-carbaldehyde with an active methylene compound, typically catalyzed by a weak base. This reaction is highly efficient for creating α,β-unsaturated systems.

Table 1: Knoevenagel Condensation of Pyrazole-4-carbaldehydes with Malononitrile

| Entry | Pyrazole-4-carbaldehyde Derivative | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| 1 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | (NH₄)₂CO₃ (20 mol%) | H₂O:EtOH (1:1) | 5 | 96 | [1] |

| 2 | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | (NH₄)₂CO₃ (20 mol%) | H₂O:EtOH (1:1) | 8 | 94 | [1] |

| 3 | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | (NH₄)₂CO₃ (20 mol%) | H₂O:EtOH (1:1) | 10 | 92 | [1] |

| 4 | 1,3-Di-p-tolyl-1H-pyrazole-4-carbaldehyde | (NH₄)₂CO₃ (20 mol%) | H₂O:EtOH (1:1) | 7 | 95 | [1] |

The Claisen-Schmidt condensation is a base-catalyzed reaction between a pyrazole-4-carbaldehyde and a ketone or another aldehyde to form a chalcone or an α,β-unsaturated ketone. These products are valuable intermediates in the synthesis of flavonoids and other biologically active molecules.[2]

Table 2: Claisen-Schmidt Condensation of Pyrazole-4-carbaldehydes with Substituted Acetophenones

| Entry | Pyrazole-4-carbaldehyde | Acetophenone Derivative | Base | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Acetophenone | aq. NaOH | PEG-400 | 92 |[3] | | 2 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 4-Chloroacetophenone | aq. NaOH | PEG-400 | 90 |[3] | | 3 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 4-Methoxyacetophenone | aq. NaOH | PEG-400 | 88 |[3] | | 4 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 4-Nitroacetophenone | aq. NaOH | PEG-400 | 85 |[3] | | 5 | 3-Methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | 4'-Fluoroacetophenone | NaOH | EtOH | 97 |[4] | | 6 | 3-Propoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | 4'-Chloroacetophenone | NaOH | EtOH | 85 |[4] |

Reduction of the Aldehyde Group

The aldehyde group can be readily reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).[5][6] This transformation is useful for introducing a hydroxymethyl group, which can serve as a handle for further functionalization.

Table 3: Reduction of Pyrazole-4-carbaldehydes

| Entry | Pyrazole-4-carbaldehyde Derivative | Reducing Agent | Solvent | Temperature | Yield (%) | Reference |

| 1 | 4-Nitrobenzaldehyde (model) | NaBH₄ | Ethanol | Warm | Not specified | [5] |

| 2 | General Aldehydes/Ketones | NaBH₄ | THF/MeOH/EtOH | 0 °C to RT | High | [7] |

Oxidation of the Aldehyde Group

Oxidation of the aldehyde group to a carboxylic acid can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC). The resulting pyrazole-4-carboxylic acids are versatile building blocks for the synthesis of amides, esters, and other derivatives.

Wittig Reaction

The Wittig reaction provides a powerful method for the conversion of the aldehyde group into an alkene.[8][9] This reaction involves the treatment of the pyrazole-4-carbaldehyde with a phosphorus ylide, offering excellent control over the stereochemistry of the resulting double bond.

Synthesis of Fused Heterocycles

Pyrazole-4-carbaldehydes are key precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. These compounds are of significant interest in medicinal chemistry due to their structural similarity to purines and their associated biological activities.[10][11]

Experimental Protocols

General Procedure for Knoevenagel Condensation

To a solution of the pyrazole-4-carbaldehyde (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of water and ethanol (10 mL), ammonium carbonate (20 mol%) is added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solid product is filtered, washed with water, and dried to afford the desired product.[1]

General Procedure for Claisen-Schmidt Condensation

A mixture of the pyrazole-4-carbaldehyde (1 mmol) and the substituted acetophenone (1 mmol) is dissolved in ethanol (20 mL). An aqueous solution of sodium hydroxide (10%) is added dropwise, and the mixture is stirred at room temperature or gently heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is poured into ice-cold water and neutralized with dilute HCl. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent.[12][13]

General Procedure for Reduction with Sodium Borohydride

The pyrazole-4-carbaldehyde (1 mmol) is dissolved in methanol or ethanol (10 mL) and cooled in an ice bath. Sodium borohydride (1.2 mmol) is added portion-wise with stirring. The reaction is allowed to proceed at 0°C to room temperature until completion (monitored by TLC). The solvent is then evaporated, and the residue is treated with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the pyrazolylmethanol.[5][7]

General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidines

A mixture of 5-amino-1H-pyrazole-4-carbonitrile (1 mmol), an appropriate orthoester (e.g., triethyl orthoformate, 5 mL), and a catalytic amount of acetic acid is heated at reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.[14]

Role in Signaling Pathways and Drug Discovery

Pyrazole-4-carbaldehyde derivatives have emerged as privileged scaffolds in drug discovery, with many exhibiting potent and selective inhibitory activity against various biological targets. Their ability to interact with key signaling pathways implicated in diseases like cancer has made them a focal point of medicinal chemistry research.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Certain pyrazole-containing compounds have been identified as inhibitors of this pathway, acting downstream of GSK3β to disrupt the β-catenin/Tcf interaction.[15][16]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Pyrazole derivatives have been developed as potent inhibitors of kinases within this pathway, such as PI3K and Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[17][18][19]

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a vital role in embryonic development, and its aberrant activation in adults is linked to the development and progression of several cancers. Small molecule inhibitors targeting components of the Hh pathway, such as Smoothened (Smo), have shown therapeutic promise. Pyrazole-containing compounds have been investigated as potential modulators of this pathway.[20][21]

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 4. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. studylib.net [studylib.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. Part I: the development of the catalytic Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 20. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting Sonic Hedgehog Signaling by Compounds and Derivatives from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a privileged scaffold in the design and development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities of pyrazole-based compounds, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental methodologies, quantitative biological data, and a visual exploration of relevant signaling pathways and experimental workflows are presented to serve as a valuable resource for professionals in the field of drug discovery.

Antimicrobial Activity of Pyrazole Derivatives

Pyrazole-based compounds have emerged as a promising class of antimicrobial agents, exhibiting potent activity against a broad spectrum of bacteria and fungi.[1] The antimicrobial efficacy is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The antimicrobial activity of pyrazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.

| Compound ID | Organism | MIC (µg/mL) | Reference |

| Bacteria | |||

| Imidazo-pyrazole 18 | S. aureus | <1 | [1] |

| E. coli | <1 | [1] | |

| P. aeruginosa | <1 | [1] | |

| Pyrano[2,3-c] pyrazole 5c | S. aureus | 6.25 | [1] |

| E. coli | 6.25 | [1] | |

| Compound 21c | Multi-drug resistant strains | 0.25 | [2] |

| Compound 23h | Multi-drug resistant strains | 0.25 | [2] |

| Halogenoaminopyrazole 4a | S. aureus | 190-1560 | [3] |

| E. faecalis | 190-1560 | [3] | |

| Fungi | |||

| Pyrazole Derivative 21a | C. albicans | 7.8 | [1] |

| A. flavus | 2.9 | [1] | |

| Pyrazoline 5 | C. albicans | 64 | [1] |

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial potency of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring.

-

Electron-withdrawing groups , such as nitro and fluoro groups, on an N-phenylpyrazole curcumin derivative have been shown to enhance antibacterial activity against S. aureus and E. coli.[4]

-

Conversely, the presence of electron-donating groups on the same scaffold leads to a notable decrease in antibacterial efficacy.[4]

-

For a series of thiazolyl-2-pyrazoline hybrids, the substitution on the 2-pyrazoline ring and the phenyl ring were identified as crucial for both antibacterial and antifungal activities.[5]

-

The presence of a thiocarbamide group on the 2-pyrazoline ring generally favors broad-spectrum antimicrobial activity.[5]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity

-

Stock solution of the test pyrazole compound

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Sterile diluent (e.g., saline or broth)

Procedure:

-

Preparation of the Inoculum: From a pure overnight culture, select 3-4 colonies and suspend them in a sterile diluent. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Serial Dilution of the Test Compound: a. Add 100 µL of sterile broth to all wells of the microtiter plate. b. In the first well of a row, add 100 µL of the stock solution of the pyrazole compound to achieve the desired starting concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.

-

Inoculation: Add 5 µL of the standardized inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls:

-

Growth Control: A well containing only broth and the inoculum (no compound).

-

Sterility Control: A well containing only broth to check for contamination.

-

Positive Control: A row with a known antibiotic undergoing serial dilution.

-

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or under appropriate conditions for the specific microorganism being tested.

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Anticancer Activity of Pyrazole Derivatives

The pyrazole scaffold is a prominent feature in numerous anticancer agents due to its ability to interact with various molecular targets involved in cancer cell proliferation and survival.[6]

Quantitative Anticancer Data

The anticancer activity of pyrazole derivatives is often expressed as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), which represent the concentration of the compound required to inhibit cell growth or proliferation by 50%.

| Compound ID | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Compound 25 | HT29 (Colon) | 3.17 | [6] |

| PC3 (Prostate) | 6.77 | [6] | |

| A549 (Lung) | 4.52 | [6] | |

| U87MG (Glioblastoma) | 5.13 | [6] | |

| Compound 53 | HepG2 (Liver) | 15.98 | [6] |

| Compound 54 | HepG2 (Liver) | 13.85 | [6] |

| Pyrazole 5b | K562 (Leukemia) | 0.021 | [7][8] |

| A549 (Lung) | 0.69 | [7][8] | |

| Pyrazole 5e | K562 (Leukemia) | High | [7][8] |

| MCF-7 (Breast) | High | [7][8] | |

| A549 (Lung) | High | [7][8] | |

| 5-Aminopyrazole 1g | SK-BR-3 (Breast) | 14.4 | [9] |

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer efficacy of pyrazole derivatives is highly dependent on their substitution patterns.

-

Electron-withdrawing groups on the aromatic rings of pyrazole benzothiazole hybrids have been shown to enhance growth inhibition in cancer cells.[6]

-

For a series of 5-aminopyrazole derivatives, a 3-unsubstituted pyrazole scaffold was found to be a key determinant for anti-proliferative activity.[9]

-

The presence of dimethyl groups on the pyrazole ring and bromo, hydroxyl, or methoxy groups on an attached benzene ring can lead to moderate to strong anti-proliferative activity against skin cancer cell lines.[10]

-

A methyl group on the pyrazole ring and a dimethylamino group on a substituted benzene ring can improve the anticancer potential against ovarian cancer cell lines.[10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: a. Prepare serial dilutions of the pyrazole compounds in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Anti-inflammatory Activity of Pyrazole Derivatives

Many pyrazole-based compounds exhibit significant anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The well-known non-steroidal anti-inflammatory drug (NSAID) Celecoxib is a prime example of a pyrazole-containing COX-2 inhibitor.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of pyrazole derivatives can be evaluated in vitro by measuring their ability to inhibit COX enzymes or in vivo using animal models of inflammation.

| Compound ID | Assay | Activity (IC50) | Reference |

| Compound 2a | COX-2 Inhibition | 19.87 nM | [11] |

| Compound 3b | COX-2 Inhibition | 39.43 nM | [11] |

| Compound 5b | COX-2 Inhibition | 38.73 nM | [11] |

| Compound 5e | COX-2 Inhibition | 39.14 nM | [11] |

| Compound 9b | Anti-inflammatory and Analgesic | Most active in series | [12] |

| Compound 2d | Carrageenan-induced paw edema | More potent than indomethacin | [13] |

| Compound 2e | Carrageenan-induced paw edema | Potent activity | [13] |

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory profile of pyrazole derivatives is closely linked to their chemical structure.

-

For a series of pyrazolone derivatives, the presence of a benzenesulfonamide moiety was found to be a key feature for anti-inflammatory activity.[12]

-

The nature of the substituents at various positions on the pyrazolone ring significantly influences the potency and selectivity towards COX enzymes.[12]

-

In another series of pyrazole derivatives, compounds with a selectivity for COX-2 inhibition generally exhibited good in vivo anti-inflammatory activity.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% w/v in sterile saline)

-

Test pyrazole compound, suspended or dissolved in a suitable vehicle (e.g., 1% Tween 80 solution)

-

Positive control drug (e.g., Indomethacin or Celecoxib)

-

Pletysmometer for measuring paw volume

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: a. Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound). b. Administer the test compound or the control vehicle orally or intraperitoneally.

-

Induction of Inflammation: One hour after the administration of the test compounds, inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: a. The degree of paw swelling is calculated as the difference in paw volume before and after the carrageenan injection. b. The percentage inhibition of edema for each group is calculated relative to the vehicle control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a deeper understanding of the role of pyrazole-based compounds in drug discovery.

Signaling Pathways

The biological effects of many pyrazole derivatives are mediated through their interaction with specific signaling pathways.

Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.

Caption: CB1 receptor signaling and the antagonistic action of Rimonabant.

Experimental Workflows

The discovery and development of new pyrazole-based drugs follow a structured workflow, from initial synthesis to biological evaluation.

Caption: General workflow for the synthesis and biological evaluation of pyrazole derivatives.

Logical Relationships

The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a compound to its biological activity.

Caption: Logical relationship between pyrazole structure and biological activity.

Conclusion

The pyrazole core continues to be a highly fruitful scaffold in the quest for novel therapeutic agents. The extensive research into their antimicrobial, anticancer, and anti-inflammatory activities, as highlighted in this guide, underscores their versatility and potential. A thorough understanding of their structure-activity relationships, mechanisms of action, and the application of standardized experimental protocols are paramount for the successful development of new pyrazole-based drugs. This technical guide serves as a foundational resource to aid researchers and drug development professionals in navigating the exciting and complex landscape of pyrazole chemistry and pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 9. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Versatile Nucleus for Modern Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic tractability have led to the development of a diverse array of therapeutic agents across multiple disease areas. This technical guide provides a comprehensive overview of the current landscape of pyrazole derivatives in drug discovery, with a focus on their applications in oncology, inflammation, infectious diseases, and central nervous system (CNS) disorders. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising field.

Anticancer Applications of Pyrazole Derivatives

Pyrazole-containing compounds have demonstrated significant potential as anticancer agents by targeting various key regulators of cancer cell proliferation, survival, and angiogenesis.[1][2][3]

Mechanism of Action and Key Molecular Targets

A significant number of pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and progression. Prominent targets include Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5][6]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[7] Pyrazole derivatives have been designed to inhibit CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[8][9][10] For instance, some derivatives have shown potent inhibitory activity against CDK2 with IC50 values in the nanomolar range, demonstrating their potential as cell cycle inhibitors.[4][7]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, are key mediators of this process.[5][11] Pyrazole-based compounds have been developed as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling pathways that promote angiogenesis.[12][13] Several pyrazole derivatives have demonstrated significant inhibitory activity against VEGFR-2, with some compounds exhibiting IC50 values in the nanomolar range.[5]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer and kinase inhibitory activities of selected pyrazole derivatives from recent literature.

| Compound Class | Target Cell Line(s) | Key Target(s) | Reported IC50 Values | Reference(s) |

| Indole-pyrazole hybrids | HCT116, MCF7, HepG2, A549 | CDK2 | < 23.7 µM (cell viability); 0.074 - 0.095 µM (CDK2 inhibition) | [4] |

| Pyrazole carbaldehyde derivatives | MCF-7 | PI3 Kinase | 0.25 µM | [4] |

| 3,4-diaryl pyrazole derivatives | Various cancer cell lines | Tubulin polymerization | 0.06–0.25 nM | [5] |

| Fused pyrazole derivatives | HepG2 | EGFR, VEGFR-2 | 0.71 µM (HepG2); 0.09 µM (EGFR); 0.23 µM (VEGFR-2) | [4] |

| Pyrazole-pyrimidine derivatives | HepG2, MCF-7, A549, Caco2 | CDK2/cyclin A2 | 10.05 - 29.95 µM | [10] |

| Pyrazole-based scaffolds | PC-3 | VEGFR-2 | 1.22 - 1.24 µM (cell viability); 8.93 - 38.28 nM (VEGFR-2 inhibition) | [12] |

| Pyrazole derivatives containing thiourea | MCF-7 | EGFR | 0.08 µM (cell viability); 0.07 µM (EGFR inhibition) |

Signaling Pathway Diagrams

Experimental Protocols

This protocol outlines the determination of the cytotoxic effects of pyrazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HCT-116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations and incubate for 48 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Applications of Pyrazole Derivatives

Pyrazole derivatives are well-established as potent anti-inflammatory agents, with the most notable example being Celecoxib, a selective COX-2 inhibitor.[14] Their anti-inflammatory effects are primarily mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

Mechanism of Action and Key Molecular Targets

-

Cyclooxygenase (COX) Inhibition: The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[14] Selective inhibition of COX-2 over COX-1 reduces the gastrointestinal side effects associated with non-selective NSAIDs.

-

NF-κB Pathway Inhibition: The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines.[15] Some pyrazole derivatives have been shown to suppress the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[16]

Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity

The following table presents quantitative data on the anti-inflammatory activity of various pyrazole derivatives.

| Compound Class | Assay | Key Target(s) | Reported IC50 / Inhibition | Reference(s) |

| Celecoxib | In vitro COX inhibition | COX-2 | Ki = 0.04 µM | [14] |

| Pyrazole Analogs | In vitro NF-κB inhibition | NF-κB | Significant reduction in IL-1β, TNF-α, IL-6 | [16] |

| Pyrazole Derivatives | Carrageenan-induced paw edema | In vivo inflammation | Edema inhibition comparable to Indomethacin | [9] |

| Pyrazole Derivatives | In vitro LOX inhibition | 5-LOX | IC50 = 0.1–0.5 µM | [14] |

| Pyrazole Derivatives | In vitro iNOS inhibition | iNOS | IC50 = 2–5 µM | [14] |

Signaling Pathway Diagram

Experimental Protocols

This protocol describes the evaluation of the anti-inflammatory activity of pyrazole derivatives in a rat model of acute inflammation.

-

Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for one week under standard laboratory conditions.

-

Compound Administration: Administer the pyrazole derivatives orally or intraperitoneally at a specific dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., Indomethacin).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Antimicrobial Applications of Pyrazole Derivatives

The pyrazole scaffold has been incorporated into numerous compounds exhibiting a broad spectrum of antimicrobial activity against bacteria and fungi.[17][18]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are diverse and can involve the disruption of essential cellular processes in microorganisms, including:

-

Inhibition of Cell Wall Synthesis: Some pyrazole derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[17]

-

Inhibition of Protein Synthesis: Others may target bacterial ribosomes, inhibiting protein synthesis.[17]

-

Inhibition of Nucleic Acid Synthesis: Pyrazole-based compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[17][18]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of selected pyrazole derivatives against various microbial strains.

| Compound Class | Target Microorganism(s) | Reported MIC Values (µg/mL) | Reference(s) |

| Naphthyl-substituted pyrazole-hydrazones | S. aureus, A. baumannii | 0.78–1.56 | [17] |

| Pyrazole-thiazole derivatives | MRSA | <0.2 µM (MBC) | [17] |

| Pyrazole-thiazole hybrids | MRSA | 1.9 - 3.9 | [17] |

| Pyrazolo-pyridone derivatives | Gram-positive and Gram-negative bacteria | Not specified, moderate activity | [19] |